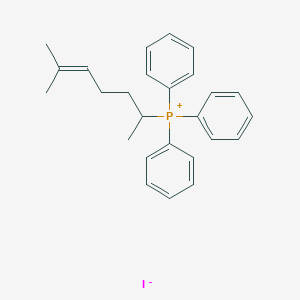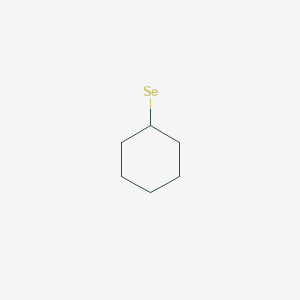
Cyclohexyl selenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexaneselenol is an organoselenium compound with the molecular formula C6H11SeH It is a derivative of cyclohexane where one hydrogen atom is replaced by a selenol group (-SeH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexaneselenol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with selenium, followed by hydrolysis. The reaction can be summarized as follows: [ \text{C6H11MgBr} + \text{Se} \rightarrow \text{C6H11SeMgBr} ] [ \text{C6H11SeMgBr} + \text{H2O} \rightarrow \text{C6H11SeH} + \text{MgBrOH} ]
Industrial Production Methods: While specific industrial production methods for cyclohexaneselenol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexaneselenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexaneseleninic acid (C6H11SeOH).
Reduction: It can be reduced to cyclohexane.
Substitution: The selenol group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexaneseleninic acid.
Reduction: Cyclohexane.
Substitution: Depending on the nucleophile, various substituted cyclohexane derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Cyclohexaneselenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Medicine: Research is ongoing into its potential use in developing selenium-based drugs due to selenium’s known antioxidant properties.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which cyclohexaneselenol exerts its effects involves the interaction of the selenol group with various molecular targets. Selenium is known to participate in redox reactions, and cyclohexaneselenol can act as an antioxidant by neutralizing reactive oxygen species. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanol: Similar in structure but contains a hydroxyl group (-OH) instead of a selenol group.
Cyclohexanethiol: Contains a thiol group (-SH) instead of a selenol group.
Cyclohexane: The parent hydrocarbon without any functional group.
Uniqueness: Cyclohexaneselenol is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make cyclohexaneselenol a compound of significant interest.
Eigenschaften
Molekularformel |
C6H11Se |
|---|---|
Molekulargewicht |
162.12 g/mol |
InChI |
InChI=1S/C6H11Se/c7-6-4-2-1-3-5-6/h6H,1-5H2 |
InChI-Schlüssel |
SHKWSQDBEUZETI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



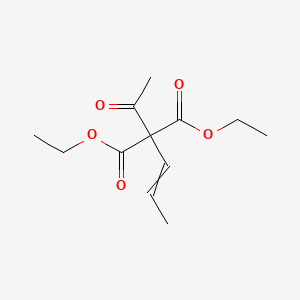
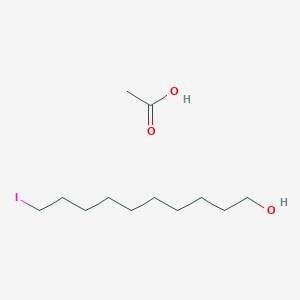

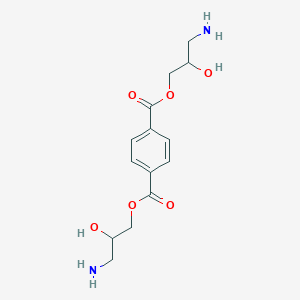
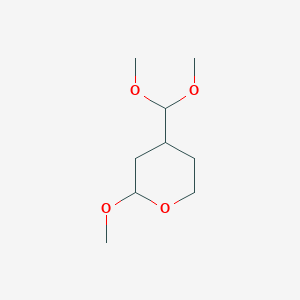
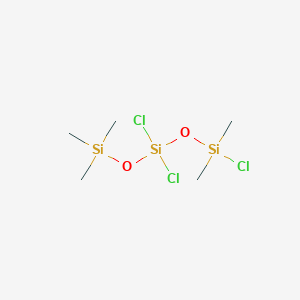

![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)

